1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate
Overview
Description
The compound “1-(tert-Butyl) 2-methyl ®-2-allylpyrrolidine-1,2-dicarboxylate” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-Butyl” and “methyl” groups are substituents on the pyrrolidine ring, and the “allyl” group indicates a prop-2-enyl substituent. The “®” denotes the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with the appropriate tert-butyl, methyl, and allyl reagents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring and the attached substituents. The presence of the “tert-Butyl”, “methyl”, and “allyl” groups would impart certain steric and electronic effects that could influence the compound’s reactivity .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could impart basicity, while the “tert-Butyl”, “methyl”, and “allyl” groups could influence the compound’s hydrophobicity .Scientific Research Applications
Environmental Remediation and Fate
- MTBE, a gasoline additive, has raised environmental concerns due to its persistence and water solubility, leading to extensive studies on its biodegradation and fate in the environment. Research indicates that MTBE can be degraded under certain conditions, highlighting the potential for bioremediation strategies to mitigate contamination. This research could be relevant for understanding the environmental behavior of similar compounds and developing remediation approaches (Davis & Erickson, 2004).
Synthetic Applications
- Studies on the synthetic routes of related compounds, such as vandetanib, indicate that tert-butyl and related groups can be key intermediates in the synthesis of complex molecules. This suggests potential synthetic applications for 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in the preparation of pharmaceuticals or other organic compounds (Mi, 2015).
Chemical Modification and Material Science
- The chemical modification of polysaccharides, such as xylan, using related tert-butyl compounds, has been explored for the development of new materials with specific properties. This suggests potential applications of 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in the modification of biopolymers to create novel materials with tailored functionalities (Petzold-Welcke et al., 2014).
Catalysis and Chemical Reactions
- Research on catalytic applications of related compounds, such as tert-butanesulfinamide, in the synthesis of N-heterocycles suggests potential catalytic roles for 1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate in facilitating specific chemical reactions, particularly in the synthesis of complex organic molecules (Philip et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-2-prop-2-enylpyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYTWFFJGOYPRZ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 2-methyl (R)-2-allylpyrrolidine-1,2-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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